3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes multiple methyl groups and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the alkylation of a chromen-2-one derivative with a tetramethylbenzyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether linkage, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like K2CO3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Farnesol, TMS derivative: Similar in structure due to the presence of multiple methyl groups and ether linkages.
Phytol, TMS derivative: Shares structural similarities with multiple methyl groups and ether functionalities.
Uniqueness
3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific arrangement of methyl groups and the presence of a benzyl ether linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4,8-trimethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H26O3/c1-12-10-13(2)15(4)20(14(12)3)11-25-21-9-8-19-16(5)17(6)23(24)26-22(19)18(21)7/h8-10H,11H2,1-7H3 |
InChI Key |
QPHASOZXVIEEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C)C)C |
Origin of Product |
United States |
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